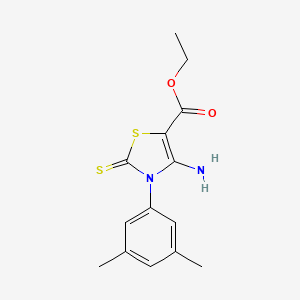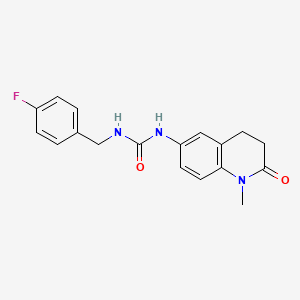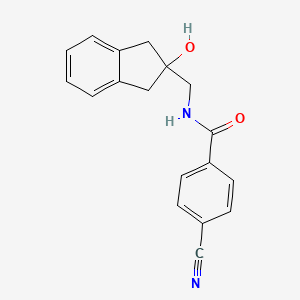
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is classified as a small molecule inhibitor and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Biochemical Evaluation
- A study by Vidaluc et al. (1995) on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated the importance of optimizing spacer length and substituents for achieving high antiacetylcholinesterase activity. This research underlines the potential of structurally related compounds in the development of therapeutics targeting enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anticancer Potential
- Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas evaluated their cytotoxicity on human adenocarcinoma cells, showing that certain derivatives possess comparable or higher cytotoxicity than known chemotherapeutic agents. This highlights the potential anticancer applications of these urea derivatives (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Enzyme Inhibition
- Pireddu et al. (2012) identified a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent ROCK inhibitors, with variations in the benzylic stereogenic center significantly affecting activity. This study provides insight into the structural requirements for the development of effective kinase inhibitors (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).
Antimicrobial and Antioxidant Activities
- Mustafa, Perveen, and Khan (2014) synthesized unsymmetrical 1,3-disubstituted ureas, showing varied degrees of enzyme inhibition and in vitro anticancer activity. This study suggests the potential of these compounds in developing treatments for cancer and other diseases (Mustafa, Perveen, & Khan, 2014).
Neuroprotective Agents
- Fotsch et al. (2001) explored the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, demonstrating the potential for developing treatments for neurodegenerative diseases (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-24(15-16-8-4-3-5-9-16)13-7-6-12-22-20(25)23-18-14-17(21)10-11-19(18)26-2/h3-5,8-11,14H,12-13,15H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQTCRMYGKXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=C(C=CC(=C1)Cl)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)


![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)